molecular formula C15H23N3O3S B6085042 1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide

Cat. No. B6085042
M. Wt: 325.4 g/mol
InChI Key: RJDPTOQFNYXBHL-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide (also known as DMAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAP is a piperidine derivative that is commonly used as a catalyst in organic chemistry reactions.

Mechanism of Action

DMAP acts as a nucleophilic catalyst, which means it donates a pair of electrons to the reaction substrate. This enhances the electrophilicity of the substrate, making it more reactive. DMAP also stabilizes the intermediate products formed during the reaction, which increases the overall reaction rate.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant and can cause skin and eye irritation upon contact. It is important to handle DMAP with caution and use appropriate protective equipment.

Advantages and Limitations for Lab Experiments

DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available. It is also highly effective in a wide range of reactions. However, DMAP has some limitations. It is air-sensitive and can degrade over time, reducing its effectiveness. It can also be difficult to remove from reaction products, which can affect the purity of the final product.

Future Directions

There are several future directions for research on DMAP. One area of interest is the development of new and more efficient synthesis methods. Another area of research is the use of DMAP in the synthesis of new pharmaceuticals and natural products. Additionally, there is potential for DMAP to be used in other fields of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, DMAP is a versatile and widely used catalyst in organic chemistry. It has several advantages and limitations in lab experiments and has potential applications in various fields of research. Further research is needed to fully understand the biochemical and physiological effects of DMAP and to explore its potential for new applications.

Synthesis Methods

DMAP can be synthesized using a variety of methods, including the reaction of piperidine with dimethylsulfamoyl chloride and 4-methylphenyl isocyanate. Another method involves the reaction of 1,1-dimethylhydrazine with 4-methylphenyl isocyanate and sulfonyl chloride. The resulting product is then purified using column chromatography.

Scientific Research Applications

DMAP has a wide range of applications in scientific research, particularly in organic chemistry. It is commonly used as a catalyst for various reactions, including esterification, amidation, and acylation. DMAP has also been used in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(4-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-6-8-14(9-7-12)16-15(19)13-5-4-10-18(11-13)22(20,21)17(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDPTOQFNYXBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-(4-methylphenyl)piperidine-3-carboxamide

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